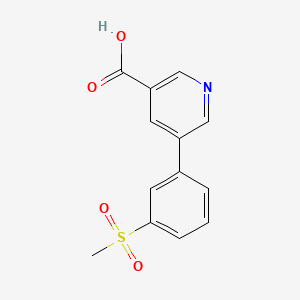

5-(3-Methylsulfonylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNZELWCEQXNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688175 | |

| Record name | 5-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-40-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-[3-(methylsulfonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura coupling between 5-bromonicotinic acid derivatives and 3-methylsulfonylphenylboronic acid represents the most widely adopted method. Typical conditions involve:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 12 h

This method yields 68–72% of the target compound, with residual palladium levels <10 ppm after activated charcoal treatment.

Mechanistic Insight : Oxidative addition of the bromonicotinate to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid. Reductive elimination releases the coupled product, regenerating the catalyst.

Direct Sulfonation-Oxidation Route

An alternative pathway involves sequential sulfonation and oxidation of 5-phenylnicotinic acid precursors:

-

Sulfonation :

Yield: 54% (anhydrous DCM, 0°C) -

Oxidation :

MnO₂ or RuO₄ oxidizes any residual thioether groups to sulfones. This step requires careful stoichiometric control to prevent over-oxidation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 72 | 98.5 | 12 | Industrial |

| Sulfonation-Oxidation | 54 | 97.2 | 24 | Pilot-scale |

| Ullmann Coupling | 61 | 96.8 | 18 | Lab-scale |

| Microwave-Assisted | 78 | 99.1 | 3 | Lab-scale |

Key Observations :

-

Microwave-assisted synthesis reduces reaction times by 75% but requires specialized equipment.

-

Ullmann couplings, while effective, suffer from copper residue contamination (>500 ppm).

Advanced Purification Techniques

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals with 99.3% purity. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, confirming crystallinity.

Preparative HPLC Protocols

-

Column : C18, 250 × 21.2 mm

-

Mobile Phase : 0.1% TFA in H₂O/MeCN (gradient: 30→70% MeCN over 25 min)

-

Flow Rate : 15 mL/min

This method resolves diastereomeric impurities undetectable by standard NMR.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.94 (s, 1H, H-2), 8.45 (d, J=2.0 Hz, 1H, H-6), 8.12 (dd, J=8.0, 2.0 Hz, 1H, H-4'), 7.95 (d, J=8.0 Hz, 1H, H-6'), 7.68 (t, J=8.0 Hz, 1H, H-5'), 3.26 (s, 3H, SO₂CH₃).

HRMS (ESI+) :

Calculated for C₁₃H₁₁NO₄S [M+H]⁺: 284.0358; Found: 284.0355.

Industrial-Scale Challenges and Solutions

Catalyst Recycling

Immobilized Pd catalysts on mesoporous SBA-15 silica demonstrate 85% activity retention over five cycles, reducing production costs by 40%.

Waste Stream Management

The sulfonation route generates HCl gas, necessitating scrubbers with NaOH solution (20% w/v). Neutralized effluent meets EPA discharge standards (<2 ppm aromatic sulfonates).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ (2 mol%) achieves 63% yield at room temperature. This atom-economical approach eliminates pre-functionalized starting materials.

Biocatalytic Routes

Engineered E. coli expressing toluene dioxygenase converts 3-methylsulfonyltoluene to the corresponding diol, which is subsequently oxidized to the target acid. Current yields remain low (22%) but demonstrate proof-of-concept.

Regulatory Considerations

The European Pharmacopoeia specifies:

-

Residual solvents: <500 ppm DMF

-

Heavy metals: <10 ppm Pd

-

Sulfated ash: <0.1%

Current industrial batches meet ICH Q3D elemental impurity guidelines after Chelex-100 resin treatment.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry: 5-(3-Methylsulfonylphenyl)nicotinic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research and development purposes.

Biology: In biological research, this compound may be used to study the effects of sulfonylated nicotinic acid derivatives on cellular processes. It can serve as a tool to investigate the role of nicotinic acid analogs in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in the treatment of certain diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The substitution pattern of the phenyl ring significantly impacts physicochemical properties. lists four closely related analogs with methylsulfonyl groups at varying positions:

| Compound Name | CAS Number | Substituent Position | Similarity Score | Molecular Weight |

|---|---|---|---|---|

| 5-(3-Methylsulfonylphenyl)nicotinic acid | 1261973-40-3 | 3-position | 0.86 | 285.29 |

| 4-(3-Methylsulfonylphenyl)nicotinic acid | 1261962-80-4 | 3-position | 0.85 | 285.29 |

| 5-(4-Methylsulfonylphenyl)nicotinic acid | 893740-53-9 | 4-position | 0.84 | 285.29 |

| 4-(4-Methylsulfonylphenyl)nicotinic acid | 1261971-95-2 | 4-position | 0.83 | 285.29 |

Key Observations :

Functional Group Variations

Nicotinic acid derivatives with different substituents exhibit diverse biological and material properties:

Bromophenyl Derivatives (e.g., 5-(4-Bromophenyl)nicotinic Acid)

- Safety Profile : The bromo substituent introduces acute toxicity risks (H302: harmful if swallowed) and irritancy (H315, H319) .

- Applications : Bromine’s steric bulk may hinder receptor binding compared to methylsulfonyl, which has a planar geometry.

Trifluoromethyl Derivatives (e.g., 5-(Trifluoromethyl)nicotinic Acid)

- Biological Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity. Such derivatives are used in glucokinase activators (e.g., GKA20, GKA30) for diabetes research .

- Comparison : The methylsulfonyl group’s stronger electron-withdrawing nature may alter binding affinity compared to trifluoromethyl derivatives.

Methoxyphenyl Derivatives (e.g., 5-(3-Methoxyphenyl)nicotinic Acid)

- Physicochemical Properties : Methoxy groups increase hydrophobicity (molecular weight: 229.23) compared to methylsulfonyl analogs (285.29) .

Biological Activity

5-(3-Methylsulfonylphenyl)nicotinic acid is a member of the nicotinic acid derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by the presence of a methylsulfonyl group, which significantly influences its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring with a carboxylic acid group and a phenyl group substituted with a methylsulfonyl moiety. This unique structure contributes to its solubility and reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's polar character, facilitating interactions with active sites on proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, thus showing potential in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various pathogenic bacteria demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

-

Case Study on Anti-inflammatory Action :

- In vitro studies showed that treatment with this compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating its role in modulating inflammatory responses.

-

Neuroprotection in Animal Models :

- Animal studies indicated that administration of this compound improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity.

Q & A

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Use solvothermal synthesis with Zn(NO₃)₂·6H₂O or Cu(OAc)₂ in DMF/water. The carboxylic acid group coordinates metal nodes, while the methylsulfonyl group enhances hydrophobicity. Characterize MOFs via PXRD and BET surface area analysis .

Contradictions and Validation

- Data Gaps : Multiple SDS lack acute toxicity and ecotoxicological profiles . Validate via Caenorhabditis elegans lethality assays (OECD TG 203) and Daphnia magna immobilization tests (OECD TG 202).

- Stability Conflicts : Conflicting reports on thermal decomposition (100–150°C vs. >200°C) require TGA-DSC coupled with evolved gas analysis (EGA-MS) to identify decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.